molecular formula C12H9NO4 B1419014 3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1157546-45-6

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1419014
M. Wt: 231.2 g/mol
InChI Key: YLZWIRUONYPDCZ-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid” is a complex organic molecule. It contains a benzofuran moiety (a fused benzene and furan ring), an oxazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom), and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and oxazole rings, which are aromatic and thus contribute to the compound’s stability. The carboxylic acid group is polar and can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group in this compound could make it more soluble in polar solvents. The aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Activity : One study detailed the synthesis of thiazolo[3,2-b][1,2,4]triazoles derivatives from 3-aryl-5-(benzofuran-2-yl)acylthio-1,2,4-triazoles, demonstrating their significant antibacterial properties. These compounds were synthesized using green procedures, highlighting an eco-friendly approach to chemical synthesis (Jakhar & Makrandi, 2012).

  • Antimicrobial Activity : Another study involved the creation of novel 2-substituted benzoxazole derivatives, emphasizing their antimicrobial efficacy. The research encompassed the synthesis of these compounds from methyl 2-substituted benzoxazole-5-carboxylate and their subsequent evaluation for antimicrobial activity (Balaswamy et al., 2012).

  • Antitumor Activity : Research on the synthesis of 3-benzofuryl-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles from substituted thiosemicarbazides of benzofuran-2-carboxylic acid revealed their potential antitumor properties. This study highlighted the S-alkylation of 5-mercaptotriazoles with various alkyl-, alkenyl-, and benzyl-substituted benzyl chlorides (Kaldrikyan et al., 2009).

Chemical Synthesis Techniques

  • Novel Synthesis Methods : A novel approach towards the synthesis of benzofuran- and indol-2-yl-methanamine derivatives was reported, utilizing ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method provided a useful pathway to generate a variety of substituted benzofuran-2-yl-methanamine compounds, showcasing the versatility of oxazole derivatives in chemical synthesis (Schlosser et al., 2015).

properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)11-6-9(13-17-11)7-1-2-10-8(5-7)3-4-16-10/h1-2,5-6H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZWIRUONYPDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NOC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-oxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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